CAY10680
CAY10680
CAY10680 is a dopamine-sparing, benzothiazinone compound that selectively inhibits both MAO-B activity (IC50 = 34.9 nM in human) and adenosine A2A receptors (Ki = 39.5 nM in human). It demonstrates significantly less potent inhibitory values for other adenosine receptor subtypes (Kis > 1 µM) and MAO-A (IC50 ≥ 10 µM). At 1-20 µM, CAY10680 has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors. In the central nervous system adenosine A2A receptor expression is localized to dopamine-innervated areas where heteromeric complexes are formed with dopamine D2 receptors. Because inhibition of adenosine A2A receptors has been shown to enhance D2 receptor function, the blockade of adenosine A2A receptors has emerged as a potential treatment for Parkinson’s disease. An additional strategy in the treatment of Parkinson’s disease has been to block the activity of monoamine oxidase B (MAO-B), the enzyme involved in dopamine catabolism.
Brand Name:
Vulcanchem
CAS No.:
1439488-21-7
VCID:
VC0147533
InChI:
InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21)
SMILES:
C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2
Molecular Formula:
C18H16N2O2S
Molecular Weight:
324.398
CAY10680
CAS No.: 1439488-21-7
Reference Standards
VCID: VC0147533
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.398
CAS No. | 1439488-21-7 |
---|---|
Product Name | CAY10680 |
Molecular Formula | C18H16N2O2S |
Molecular Weight | 324.398 |
IUPAC Name | N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide |
Standard InChI | InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21) |
Standard InChIKey | QMBOZLGNPMVERZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2 |
Appearance | Assay:≥98%A crystalline solid |
Description | CAY10680 is a dopamine-sparing, benzothiazinone compound that selectively inhibits both MAO-B activity (IC50 = 34.9 nM in human) and adenosine A2A receptors (Ki = 39.5 nM in human). It demonstrates significantly less potent inhibitory values for other adenosine receptor subtypes (Kis > 1 µM) and MAO-A (IC50 ≥ 10 µM). At 1-20 µM, CAY10680 has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors. In the central nervous system adenosine A2A receptor expression is localized to dopamine-innervated areas where heteromeric complexes are formed with dopamine D2 receptors. Because inhibition of adenosine A2A receptors has been shown to enhance D2 receptor function, the blockade of adenosine A2A receptors has emerged as a potential treatment for Parkinson’s disease. An additional strategy in the treatment of Parkinson’s disease has been to block the activity of monoamine oxidase B (MAO-B), the enzyme involved in dopamine catabolism. |
Synonyms | N-(4-oxo-4H-3,1-benzothiazin-2-yl)-benzenebutanamide |
PubChem Compound | 71680733 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume